3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
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Overview
Description
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with benzyl, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
Its methoxy and phenyl groups provide unique electronic and steric properties, making it a valuable compound in various research fields .
Properties
CAS No. |
819814-19-2 |
---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
CAIVIVBMILYROV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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